molecular formula C7H14O2 B11940170 4,4-Dimethylcyclopentane-1,2-diol CAS No. 70197-54-5

4,4-Dimethylcyclopentane-1,2-diol

Cat. No.: B11940170
CAS No.: 70197-54-5
M. Wt: 130.18 g/mol
InChI Key: KGUCQDAECKHULR-UHFFFAOYSA-N
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Description

4,4-Dimethylcyclopentane-1,2-diol is an organic compound with the molecular formula C7H14O2 It is a cycloalkane derivative where the cyclopentane ring is substituted with two methyl groups at the 4th position and two hydroxyl groups at the 1st and 2nd positions

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dimethylcyclopentane-1,2-diol can be synthesized through several methods. One common synthetic route involves the reduction of 4,4-dimethylcyclopentanone using lithium aluminium hydride (LiAlH4) as a reducing agent . The reaction typically proceeds under anhydrous conditions to prevent the decomposition of the reducing agent.

Another method involves the hydrolysis of 4,4-dimethylcyclopentene oxide, which can be prepared from 4,4-dimethylcyclopentene through epoxidation. The hydrolysis reaction is carried out in the presence of an acid or base catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylcyclopentane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The diol can be oxidized to form diketones or carboxylic acids, depending on the oxidizing agent and reaction conditions.

    Reduction: Further reduction of the diol can lead to the formation of cyclopentane derivatives with different substitution patterns.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkoxides, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 4,4-dimethylcyclopentanone, while substitution with thionyl chloride can produce 4,4-dimethylcyclopentyl chloride.

Scientific Research Applications

4,4-Dimethylcyclopentane-1,2-diol has several scientific research applications across different fields:

Mechanism of Action

The mechanism of action of 4,4-dimethylcyclopentane-1,2-diol depends on its specific application. In chemical reactions, the hydroxyl groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions that influence the reactivity and stability of the compound. The molecular targets and pathways involved vary based on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane-1,2-diol: Lacks the methyl groups at the 4th position, resulting in different chemical and physical properties.

    4-Methylcyclopentane-1,2-diol: Contains only one methyl group, leading to variations in reactivity and stability.

    Cyclohexane-1,2-diol: A six-membered ring analogue with different steric and electronic effects.

Uniqueness

4,4-Dimethylcyclopentane-1,2-diol is unique due to the presence of two methyl groups at the 4th position, which can influence its reactivity, stability, and overall chemical behavior. This structural feature distinguishes it from other similar compounds and can lead to unique applications in various fields .

Biological Activity

4,4-Dimethylcyclopentane-1,2-diol (DMCPD) is an organic compound characterized by a cyclopentane ring with two hydroxyl groups at the 1 and 2 positions and two methyl groups at the 4 position. Its unique structure contributes to its distinct physical and chemical properties, making it a compound of interest in various chemical applications, including polymer synthesis and potential biological activities.

  • Molecular Formula : C7_7H14_{14}O2_2
  • Molecular Weight : Approximately 130.18 g/mol
  • CAS Number : 70197-54-5

The presence of hydroxyl groups enhances its reactivity and solubility in polar solvents, while the methyl groups influence steric effects and stability.

Biological Activity Overview

Research on the biological activity of DMCPD is limited but suggests potential applications in pharmacology due to its structural properties. The compound's ability to act as a building block for polyols in polyurethane synthesis hints at its utility in materials science, but its biological implications warrant further exploration.

Antioxidant Activity

Preliminary studies suggest that compounds similar to DMCPD exhibit antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which are implicated in various diseases, including cancer and cardiovascular conditions. While specific studies on DMCPD are sparse, the structural analogy to known antioxidants may indicate similar activity.

Antimicrobial Properties

Research indicates that diols can exhibit antimicrobial properties. For instance, compounds with hydroxyl groups have been shown to disrupt microbial cell membranes. Although direct evidence for DMCPD's antimicrobial activity is lacking, its structural features align with those of known antimicrobial agents.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of DMCPD, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesUnique Aspects
1,2-DihydroxycyclopentaneCyclopentane with hydroxyl groupsLacks methyl substitutions at the 4 position
1,2-CyclopentanediolTwo hydroxyl groupsDoes not have methyl groups
3-Methylcyclopentane-1,2-diolMethyl group at position 3Different substitution pattern
3,3-Dimethylcyclobutane-1,2-diolDimethyl substitution at position 3Different ring structure (cyclobutane)

The presence of two methyl groups at the 4 position sets DMCPD apart from these similar compounds by influencing its reactivity and physical properties.

Properties

CAS No.

70197-54-5

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

4,4-dimethylcyclopentane-1,2-diol

InChI

InChI=1S/C7H14O2/c1-7(2)3-5(8)6(9)4-7/h5-6,8-9H,3-4H2,1-2H3

InChI Key

KGUCQDAECKHULR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(C1)O)O)C

Origin of Product

United States

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